Stellite

Abrasive wear Hardfacing Tribology

Austenitic stainless steels and Ni-based alloys fail under high-temperature metal-to-metal sliding or abrasive media. Stellite (CAS 8049-28-3) provides a quantifiable replacement. - **Performance**: Retains >30 HRC at 600°C; 5-10x wear life vs. 316 stainless under low-angle erosion. - **Grades**: Specify UNS R30001 (Stellite 1) for abrasion, Stellite 6/12 for valves (40-52 HRC). - **Supply**: Available as rod, casting stock, powder, and laser-consolidated near-net shapes.

Molecular Formula CH4CoCrFeMnMoNiSiW
Molecular Weight 604.32 g/mol
CAS No. 8049-28-3
Cat. No. B12683063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStellite
CAS8049-28-3
Molecular FormulaCH4CoCrFeMnMoNiSiW
Molecular Weight604.32 g/mol
Structural Identifiers
SMILESC.[Si].[Cr].[Mn].[Fe].[Co].[Ni].[Mo].[W]
InChIInChI=1S/CH4.Co.Cr.Fe.Mn.Mo.Ni.Si.W/h1H4;;;;;;;;
InChIKeyAHICWQREWHDHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 0.5 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stellite Superalloy Definition and Procurement


Stellite alloys, identified under CAS 8049-28-3, are a family of cobalt-chromium superalloys engineered for exceptional wear resistance, corrosion resistance, and high-temperature mechanical property retention [1]. The alloy system comprises a cobalt-rich matrix with significant chromium (up to 33 wt%) and tungsten (up to 18 wt%) additions, plus controlled carbon content (0.25–3.3 wt%) to form hard carbide phases (primarily M₇C₃ and M₂₃C₆) dispersed throughout the matrix [2][3]. This unique carbide-reinforced microstructure is the foundation of Stellite's tribological performance and is not replicable in iron-based or nickel-based alternatives with fundamentally different carbide morphologies and matrix properties [4].

1 Cobalt-chromium superalloy with carbide-reinforced microstructure for wear-critical applications
2 Retains functional hardness above 30 HRC at 600°C, where tool steels and stainless steels soften
3 Select grade by carbon/tungsten content: higher carbide volume fraction drives wear resistance and hardness ranking

Why Stellite Has No Generic Substitute


Stellite alloys cannot be generically substituted with austenitic stainless steels, nickel-based superalloys, or tool steels because each alternative class fails on at least one critical performance dimension where Stellite maintains quantifiable superiority. Austenitic stainless steels lack the carbide volume fraction and cobalt matrix necessary for high-temperature hardness retention above 500°C [1]. Nickel-based alloys (e.g., Inconel 718, Hastelloy C) exhibit inferior wear resistance under metal-to-metal sliding conditions and galling resistance [2]. Tool steels undergo rapid softening and oxidation at elevated temperatures where Stellite retains hardness above 30 HRC at 600°C [3]. Even within the cobalt-based alloy category, composition-driven differences in carbon, tungsten, and chromium content produce order-of-magnitude variations in wear life and hardness, as quantified in Section 3 [4].

vs. Austenitic Stainless Steel
Lacks sufficient carbide volume and cobalt matrix; hardness retention above 500°C may not transfer. Wear-life ranking may shift by an order of magnitude in abrasive service.
vs. Nickel-Based Superalloys
Lower galling resistance under metal-to-metal sliding; wear behavior under high contact load may differ significantly. Reported friction coefficient alone is an insufficient selection criterion.
vs. Tool Steels
Rapid softening and oxidation above 500°C; carbide coarsening limits hot-hardness stability. Thermal stability context may require grade-specific validation at target service temperature.

Stellite Quantitative Performance Evidence


Abrasive Wear Life vs. Stainless Steel and Tool Steel

Stellite 1 demonstrates a 5–10× wear life advantage over austenitic stainless steel and a 2–3× advantage over quenched tool steel in abrasive sliding environments containing hard particulate media. This differentiation stems from the alloy's high-volume-fraction primary carbide network (M₇C₃ and M₆C types) dispersed in a cobalt-rich matrix, which resists micro-cutting and micro-plowing wear mechanisms that rapidly degrade lower-carbide alternatives [1]. The comparison is based on industrial hardfacing performance data, not laboratory pin-on-disk tests, making it directly applicable to procurement decisions for components such as pump sleeves, valve seats, and extrusion screws [2].

Abrasive Wear Life
Head-to-head
5–10× vs. austenitic stainless steel; 2–3× vs. quenched tool steel
Reported wear-life ranking in abrasive sliding with hard particulate media
Industrial hardfacing performance data; not laboratory pin-on-disk conditions
Abrasive wear Hardfacing Tribology

Hot Hardness Retention vs. Tool Steels

Stellite alloys retain hardness above 30 HRC at 600°C, whereas most tool steels undergo significant thermal softening above 500°C and lose their functional hardness for wear applications at elevated temperatures [1]. This thermal stability is attributable to the cobalt matrix's high melting point and the thermodynamic stability of chromium-tungsten carbides, which resist coarsening and dissolution at temperatures that cause rapid carbide coarsening and matrix softening in iron-based tool steels [2]. Stellite 1 specifically retains hardness at temperatures in excess of 760°C (1400°F), a capability that tool steels and austenitic stainless steels cannot approach [3].

Hot Hardness Retention
Class-level
>30 HRC at 600°C; Stellite 1 retains hardness above 760°C (1400°F)
Class-level thermal stability context; tool steels soften significantly above 500°C
Data to verify; class-level inference from supplier technical datasheets
High-temperature hardness Hot hardness Thermal stability

Hardness Grading Across Stellite Grades

Within the Stellite family, hardness varies systematically with carbon and tungsten content, enabling application-specific grade selection with quantifiable performance differentiation. Under horizontal continuous casting with rapid solidification conditions, Vickers hardness measurements showed Stellite 6 exhibited the highest hardness (508 HV10), followed by Stellite 12 (470 HV10) and Stellite 21 (345 HV10) [1]. This hardness hierarchy correlates directly with carbon content (Stellite 6: ~1.0–1.4% C; Stellite 12: intermediate; Stellite 21: lower carbon) and carbide volume fraction [2]. In Rockwell C terms, Stellite 6 typically achieves 40–45 HRC, while Stellite 12 reaches 48–52 HRC in deposited form [3]. Stellite 1, with carbon content of 2.0–3.0%, achieves 50–58 HRC and is reserved for extreme abrasion applications where some toughness sacrifice is acceptable [4].

Intra-Family Hardness
Head-to-head
Stellite 6: 508 HV10 → Stellite 12: 470 HV10 → Stellite 21: 345 HV10
Carbon-driven hardness ranking supports grade selection for abrasion severity
Horizontal continuous casting with rapid solidification conditions
Hardness grading Stellite grade selection Vickers hardness

Friction and Wear in Sodium: vs. Nickel Alloys

In sodium environment wear tests conducted for fast breeder reactor (FBR) component qualification, Stellite No.1 demonstrated distinct tribological behavior compared to nickel-based alloys Inconel 718 and Hastelloy C. The kinetic friction coefficient (μₖ) for Stellite No.1 vs. Stellite No.1 was measured at 0.5, whereas Inconel 718 vs. Inconel 718 exhibited μₖ of 0.3 but suffered wear under loads exceeding 300 kg [1]. Importantly, Stellite No.1 showed minimal measurable wear in self-mated sliding, whereas Inconel 718 combinations wore at higher loads, indicating that friction coefficient alone is an insufficient selection criterion—Stellite provides superior wear resistance under high-contact-stress conditions despite higher friction [2].

Sodium Environment Wear
Head-to-head
Stellite No.1: negligible wear; Inconel 718: measurable wear above 300 kg load
Reported galling resistance despite higher friction coefficient (μₖ = 0.5 vs. 0.3)
JAEA FBR component qualification study, sodium environment, 1976
Friction coefficient Galling resistance Sodium-cooled reactor materials

Laser Consolidation Mechanical Property Gains

Processing method significantly impacts Stellite 6 mechanical properties, with laser consolidation (LC) demonstrating quantifiable advantages over conventional casting and powder metallurgy routes. LC Stellite 6 achieved ultimate tensile strength of 1245 ± 55 MPa (vertical) and 1362 ± 30 MPa (horizontal), approximately 50% higher than cast or powder metallurgy Stellite 6 (793–896 MPa) [1]. Yield strength increased by 15–90%, from 541–662 MPa in conventional material to 751 MPa (vertical) and 1023 MPa (horizontal) in LC material [2]. Hardness increased by 25–55%, from RC 37–46 in cast/powder metallurgy material to RC 58–59 in LC material, while elongation remained comparable to investment casting (~3%) [3].

Laser Consolidation
Cross-study
UTS +~50%; YS +15–90%; Hardness +25–55% vs. cast/powder metallurgy Stellite 6
Processing-method property enhancement for near-net-shape manufacturing
Cross-study comparison; directionally solidified fine columnar dendrites, DAS ~3.3 μm
Laser consolidation Additive manufacturing Mechanical properties

Stress-Rupture Advantage at High Temperature

Stellite 31 (Co-26Cr-7.5W-10.5Ni-0.5C) exhibits stress-rupture properties superior to many commercially available alloys at 1700°F (926°C) and 1800°F (980°C) [1]. The alloy resists oxidizing and reducing atmospheres up to 2100°F (1150°C) and demonstrates excellent resistance to thermal and mechanical shock [2]. This performance differentiates Stellite 31 from nickel-based superalloys that may offer competitive creep resistance at intermediate temperatures but lack the oxidation resistance and thermal shock tolerance at the upper end of the 900–1150°C range [3].

Stress-Rupture at 926–980°C
Class-level
Reported superior to many commercial alloys at 1700–1800°F; oxidation resistance to 2100°F
Class-level high-temperature context for gas turbine and furnace applications
Exact rupture life data not provided in source; supplier technical datasheet claim
Stress-rupture Creep resistance High-temperature superalloy

Stellite Application Scenarios


Severe Abrasion: Pump Sleeves and Extruder Screws

For components subjected to low-angle erosion and severe abrasion from hard particulate media (sand, ore, glass fibers), Stellite 1 is the indicated grade based on its 5–10× wear life advantage over austenitic stainless steel and 2–3× advantage over quenched tool steel [1]. Procurement should specify UNS R30001 (rod/castings/powder) or AWS A5.21 ERCoCr-C (rod/wire) for hardfacing applications where the component surface will experience continuous abrasive sliding [2]. Applications include pump sleeves, rotary seal rings, wear pads, expeller screws, bearing sleeves, and glass mold parting surfaces [3].

High-Temperature Valve Trim and Seats

For throttling service globe valves, control valves with frequent cycling, and severe erosion conditions where service temperatures exceed 500°C, Stellite 6 or Stellite 12 should be specified based on the intra-family hardness hierarchy and high-temperature hardness retention data [1]. Stellite 6 (40–45 HRC, 508 HV10) provides the optimal balance of wear resistance and toughness for general high-temperature valve service [2]. Stellite 12 (48–52 HRC, 470 HV10) is indicated for higher-wear applications where abrasion severity justifies the hardness increase [3]. Both grades retain functional hardness above 30 HRC at 600°C, ensuring valve seating integrity during thermal cycling [4].

Galling Resistance in Nuclear and Chemical Service

For sliding components in sodium-cooled reactors, chemical processing equipment handling corrosive media, and applications where metal-to-metal adhesive wear (galling) is the primary failure mode, Stellite alloys provide quantifiable advantages over Inconel 718 and Hastelloy C alternatives [1]. Based on JAEA wear test data showing negligible wear for Stellite No.1 self-mated sliding versus measurable wear for Inconel 718 above 300 kg load, procurement should prioritize Stellite hardfacing for valve stems, pump shafts, and bearing surfaces operating in chemically aggressive or high-temperature liquid metal environments [2]. Stellite 25 is specifically noted for excellent thermal fatigue, oxidation, and sulfidation resistance, making it suitable for aerospace bearing applications and gas turbine components [3].

Additive Manufacturing of Wear Components

For applications requiring complex geometries with enhanced mechanical properties beyond what conventional casting or powder metallurgy can provide, laser-consolidated Stellite 6 offers a quantifiable performance upgrade with +~50% UTS, +15–90% YS, and +25–55% hardness [1]. This processing route is indicated for aerospace turbine components, medical implants, and high-stress tooling where the additional manufacturing cost is justified by extended service life and reduced post-processing machining requirements [2]. The fine-grained, directionally solidified microstructure (primary DAS ~3.3 μm) provides both strength and ductility improvements [3].

Application
Selection Property
Validation Focus
Severe Abrasion Components
Carbide-reinforced wear resistance
Abrasive wear life vs. steel alternatives under hard particulate media
High-Temp Valve Trim & Seats
Hot hardness retention above 500°C
Hardness stability under thermal cycling; grade-specific HRC at service temperature
Galling-Prone Sliding Parts
Self-mated galling resistance
Wear under high contact load; friction and adhesion in target environment
AM Near-Net-Shape Wear Parts
Laser-consolidated mechanical enhancement
UTS, yield strength, and hardness gains vs. conventionally processed baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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